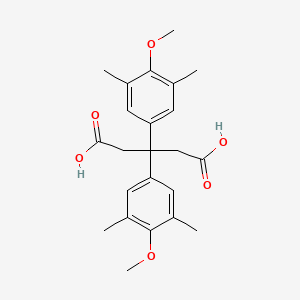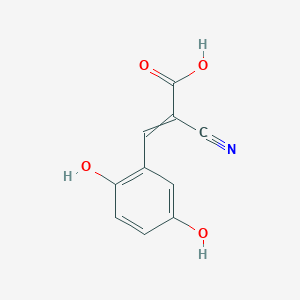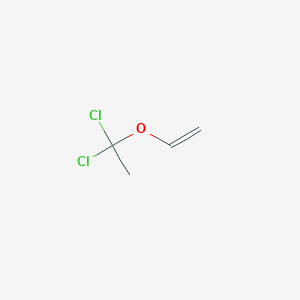
(1,1-Dichloroethoxy)ethene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,1-Dichloroethoxy)ethene is an organochlorine compound with the molecular formula C4H6Cl2O. It is a colorless liquid that is not easily soluble in water but is miscible with most organic solvents. This compound is primarily used in chemical synthesis and has various applications in different fields.
準備方法
Synthetic Routes and Reaction Conditions
(1,1-Dichloroethoxy)ethene can be synthesized through several methods. One common method involves the reaction of ethene with chlorine gas in the presence of a catalyst. This reaction produces 1,2-dichloroethane, which can then be further reacted to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves the chlorination of ethene. The process is carried out in large reactors where ethene and chlorine gas are mixed under controlled conditions to produce the desired compound. The reaction is exothermic and requires careful monitoring to ensure safety and efficiency .
化学反応の分析
Types of Reactions
(1,1-Dichloroethoxy)ethene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into less chlorinated compounds.
Substitution: It can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce carboxylic acids, while reduction can yield alkanes or alkenes .
科学的研究の応用
(1,1-Dichloroethoxy)ethene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Research studies have explored its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: While not commonly used in medicine, its derivatives have been investigated for potential therapeutic applications.
Industry: It is used in the production of polymers, solvents, and other industrial chemicals.
作用機序
The mechanism by which (1,1-Dichloroethoxy)ethene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. These interactions can affect various cellular pathways and processes .
類似化合物との比較
Similar Compounds
1,1-Dichloroethene:
1,2-Dichloroethane: This compound has two chlorine atoms on adjacent carbon atoms, making it structurally different from (1,1-Dichloroethoxy)ethene.
Uniqueness
This compound is unique due to its specific arrangement of chlorine atoms and the presence of an ethoxy group. This structural feature gives it distinct chemical properties and reactivity compared to other similar compounds .
特性
CAS番号 |
141265-81-8 |
|---|---|
分子式 |
C4H6Cl2O |
分子量 |
140.99 g/mol |
IUPAC名 |
1,1-dichloro-1-ethenoxyethane |
InChI |
InChI=1S/C4H6Cl2O/c1-3-7-4(2,5)6/h3H,1H2,2H3 |
InChIキー |
GLSSKBHUHZEZSL-UHFFFAOYSA-N |
正規SMILES |
CC(OC=C)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


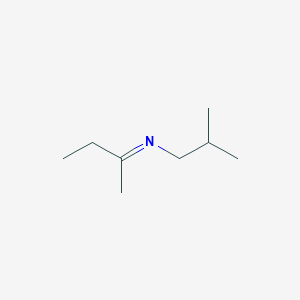
![2-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}anthracene-9,10-dione](/img/structure/B14285698.png)
![2-[(2-Methylidenecyclopropyl)methoxy]oxane](/img/structure/B14285706.png)

![Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-2-methyl-3,6-diphenyl-](/img/structure/B14285719.png)
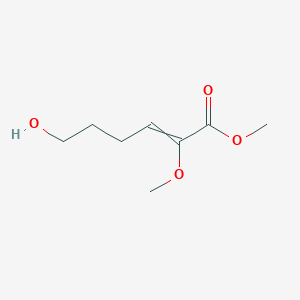
![(2R)-2-[(Hexadecyloxy)methyl]-3-methoxypropan-1-ol](/img/structure/B14285728.png)
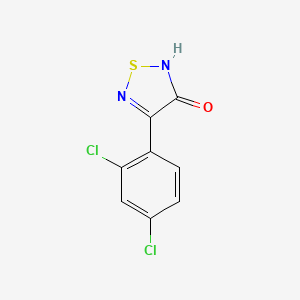
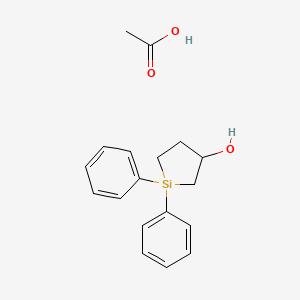
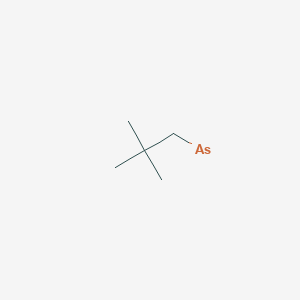

![Spiro[2H-indole-2,2'-piperidin]-6'-one, 1,3-dihydro-1,3,3-trimethyl-](/img/structure/B14285761.png)
